5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluoropyrimidine, piperidine, and piperazine moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Fluoropyrimidine Intermediate: This involves the fluorination of a pyrimidine derivative under controlled conditions.
Coupling with Piperidine: The fluoropyrimidine intermediate is then reacted with piperidine in the presence of a suitable coupling agent.
Introduction of Piperazine Moiety: The final step involves the reaction of the piperidine-fluoropyrimidine intermediate with 4-methylpiperazine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The piperidine and piperazine groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone
- [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Uniqueness
Compared to similar compounds, 5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine stands out due to its unique combination of functional groups. This combination enhances its versatility and potential applications in various fields. The presence of the fluoropyrimidine moiety provides unique reactivity, while the piperidine and piperazine groups contribute to its stability and binding properties.
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN5O2/c1-19-6-8-21(9-7-19)15(22)20-4-2-13(3-5-20)23-14-17-10-12(16)11-18-14/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFHQXSTWHKCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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